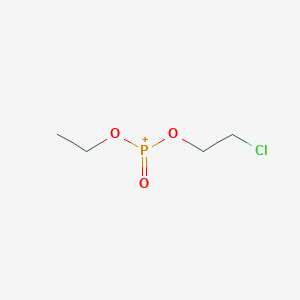
(2-Chloroethoxy)(ethoxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloroethoxy)(ethoxy)oxophosphanium is an organophosphorus compound with the molecular formula C6H13ClO3P It is characterized by the presence of a chloroethoxy group and an ethoxy group attached to an oxophosphanium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethoxy)(ethoxy)oxophosphanium typically involves the reaction of 2-chloroethanol with ethylene oxide in the presence of a catalyst. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product . The reaction conditions often include controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The use of efficient catalysts and purification techniques is crucial to achieve high-quality products with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Chloroethoxy)(ethoxy)oxophosphanium undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of phosphine derivatives, while oxidation reactions typically produce phosphine oxides .
Scientific Research Applications
(2-Chloroethoxy)(ethoxy)oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of (2-Chloroethoxy)(ethoxy)oxophosphanium involves its interaction with various molecular targets. The chloroethoxy and ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The oxophosphanium core can undergo oxidation and reduction reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethoxy)ethanol: Similar in structure but lacks the oxophosphanium core.
Diethylene glycol mono(2-chloroethyl) ether: Shares the chloroethoxy group but differs in the overall structure.
Uniqueness
(2-Chloroethoxy)(ethoxy)oxophosphanium is unique due to the presence of both chloroethoxy and ethoxy groups attached to an oxophosphanium core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
2-chloroethoxy-ethoxy-oxophosphanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO3P/c1-2-7-9(6)8-4-3-5/h2-4H2,1H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYYJZZQXPPHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[P+](=O)OCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO3P+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500514 |
Source


|
| Record name | (2-Chloroethoxy)(ethoxy)oxophosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5514-40-9 |
Source


|
| Record name | (2-Chloroethoxy)(ethoxy)oxophosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
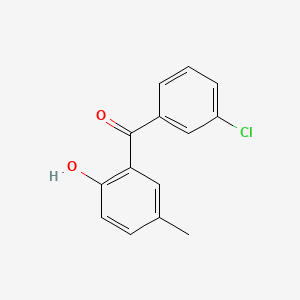

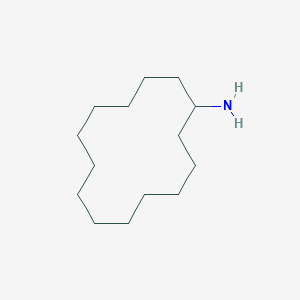



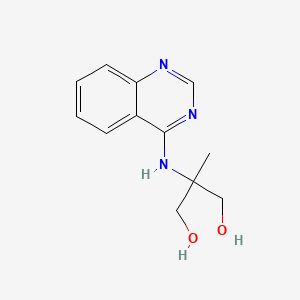

![Cyclohexane, [(trifluoromethyl)thio]-](/img/structure/B14741330.png)
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)

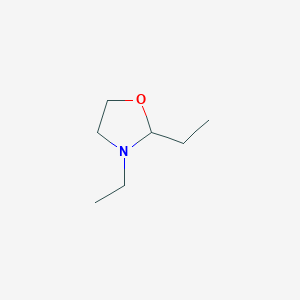
![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)

